molecular formula C15H17ClN2O2 B3365065 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride CAS No. 1197974-38-1

2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride

Cat. No. B3365065
CAS RN: 1197974-38-1
M. Wt: 292.76
InChI Key: ZOKNSPQQKOLMES-UHFFFAOYSA-N
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Description

“2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride” is an organic compound with the molecular formula C15H17ClN2O2 . It is one of numerous organic compounds that are part of a comprehensive catalog of life science products . The compound appears as an oil and is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 292.76 .

Mechanism of Action

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride’s action are currently unknown. As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in more detail .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects.

As our understanding of this compound improves, it will be possible to optimize its use and potentially develop new therapeutic applications .

Advantages and Limitations for Lab Experiments

PPMAM has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. PPMAM is also relatively easy to handle and can be stored for extended periods without significant degradation. However, PPMAM has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are not fully understood. Additionally, PPMAM may have some toxicity concerns, which need to be addressed in future studies.

Future Directions

PPMAM has several potential future directions for research. One potential direction is to study its potential as a drug for the treatment of cancer and other diseases. Further studies are needed to understand the mechanism of action of PPMAM and its potential as a protein kinase inhibitor. Another potential direction is to study the potential toxicity of PPMAM and its effects on the environment. Further studies are also needed to optimize the synthesis method of PPMAM and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, PPMAM is a chemical compound that has gained significant attention in the field of scientific research. It has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. PPMAM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth and differentiation. PPMAM has several advantages for lab experiments, but it also has some limitations that need to be addressed in future studies. Overall, PPMAM has several potential future directions for research, and further studies are needed to fully understand its properties and applications.

Scientific Research Applications

PPMAM has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, PPMAM has been studied for its potential as an anti-cancer agent. Studies have shown that PPMAM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, PPMAM has been studied for its potential as a protein kinase inhibitor. Studies have shown that PPMAM inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth and differentiation. In pharmacology, PPMAM has been studied for its potential as a drug for the treatment of various diseases, including cancer and Alzheimer's disease.

Safety and Hazards

The safety data for “2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride” is currently unavailable online . It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

properties

IUPAC Name

2-[(3-phenoxyphenyl)methylamino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c16-15(18)11-17-10-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13;/h1-9,17H,10-11H2,(H2,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKNSPQQKOLMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197974-38-1
Record name Acetamide, 2-[[(3-phenoxyphenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197974-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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